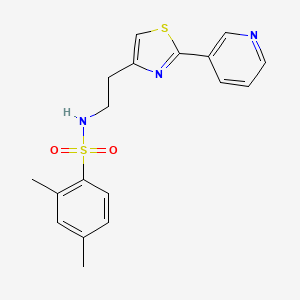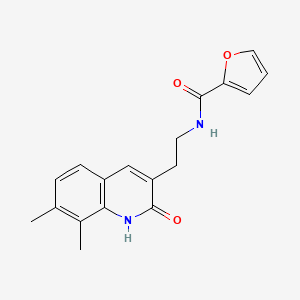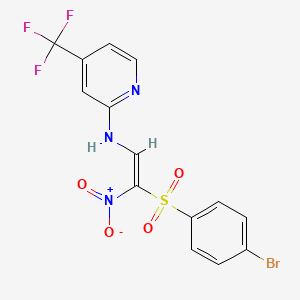![molecular formula C16H10F3NO2 B2716236 3-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}-1H-indol-2-one CAS No. 860784-42-5](/img/structure/B2716236.png)
3-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis Methodologies
Researchers have developed various synthesis methodologies that involve compounds related to 3-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}-1H-indol-2-one. These methodologies enable the creation of complex molecules, demonstrating the compound's utility in synthetic chemistry. For instance, Matsuo and Kende (1991) explored the regioselective reactions of certain bromo and trifluoro derivatives to yield polyfunctional monofluoroalkene derivatives, highlighting the compound's role in facilitating diverse synthetic routes (Matsuo & Kende, 1991).
Luminescent Materials
The compound's derivatives have been used to enhance the luminescent properties of materials. Li et al. (2013) demonstrated the efficient red emission from PMMA films doped with europium(III) complexes derived from similar β-diketone structures, suggesting potential applications in luminescent devices and materials science (Li et al., 2013).
Photophysical Properties
The structural and photophysical properties of lanthanide complexes involving similar β-diketone compounds have been extensively studied, revealing insights into their luminescent behaviors. Such studies contribute to the development of new materials for optical applications, as shown by Li et al. (2012) in their work on lanthanide complexes for potential use in light-emitting devices (Li et al., 2012).
Liquid Crystalline Polysiloxanes
Compounds with fluorinated chains, similar to the one , have been synthesized and characterized for their smectogenic properties and potential applications in creating liquid crystalline polysiloxanes, as described by Bracon et al. (1999). These materials have applications in advanced displays and electro-optical devices (Bracon et al., 1999).
Catalysis and Hydrogen Generation
The compound's derivatives have been explored for their catalytic properties, particularly in hydrogen generation and carbon dioxide functionalization. Sattler and Parkin (2012) showcased the use of a zinc-based catalyst derived from a similar structure for rapid hydrogen release and hydrosilylation of carbon dioxide, highlighting its utility in green chemistry applications (Sattler & Parkin, 2012).
Propiedades
IUPAC Name |
(3Z)-3-[[4-(trifluoromethoxy)phenyl]methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)22-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)20-15(13)21/h1-9H,(H,20,21)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIYKLPGIXVSJX-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)OC(F)(F)F)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)OC(F)(F)F)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2716153.png)


![2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2716157.png)
![3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B2716159.png)
![N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]but-2-ynamide](/img/structure/B2716160.png)

![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2716163.png)
![1-(Benzofuran-2-yl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2716164.png)

![(1S,5R)-1-(2-Bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B2716166.png)
![N-(2,4-dimethoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2716168.png)


